molecular formula C9H8ClFO4S B2514321 4-(1,3-Dioxolan-2-yl)-2-fluorobenzenesulfonyl chloride CAS No. 2260937-36-6

4-(1,3-Dioxolan-2-yl)-2-fluorobenzenesulfonyl chloride

Cat. No.: B2514321
CAS No.: 2260937-36-6
M. Wt: 266.67
InChI Key: MFRCHEAGTLBQDG-UHFFFAOYSA-N
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Description

The compound “4-(1,3-Dioxolan-2-yl)-2-fluorobenzenesulfonyl chloride” is a sulfonyl chloride derivative. Sulfonyl chlorides are functional groups in organic chemistry, featuring a sulfonyl group (R-SO2-) attached to a chlorine atom. They are typically used as reagents for organic synthesis .


Chemical Reactions Analysis

Sulfonyl chlorides are reactive towards nucleophiles, undergoing substitution reactions to form sulfonamides, sulfonic esters, and sulfones. The 1,3-dioxolane group could potentially be opened under acidic or basic conditions, revealing a diol .

Scientific Research Applications

Application in Polymer Modification

4-Fluorobenzenesulfonyl chloride, a related compound, has been utilized as an effective activating agent for covalent attachment of biological substances to various solid supports like functionalized polystyrene microspheres and Sepharose beads. This activation is crucial for applications in therapeutic bioselective separation processes (Chang, Gee, Smith, & Lake, 1992).

Role in Organic Synthesis

The compound's derivatives have shown potential in complex organic synthesis processes. For example, a titanium tetrachloride-induced rearrangement of an enantiopure dioxolane compound, a process involving aromatic substitution reactions, is a noteworthy application in synthetic chemistry (Giles & McManus, 2009).

Synthesis of Intermediates for Pesticides

A novel synthetic route has been developed using related sulfonyl chloride compounds for creating intermediates essential in pesticide production. This process underscores the importance of these compounds in agricultural chemical synthesis (Xiao-hua Du, Chen, Zheng, & Xu, 2005).

Electrolytic Fluorination in Organic Chemistry

4-Arylthio-1,3-dioxolan-2-ones, structurally similar to the compound , have been subjected to anodic fluorination. This process exemplifies the potential for selective fluorination in organic compounds, an important step in many synthetic pathways (Ishii, Yamada, & Fuchigami, 2001).

Safety and Hazards

Sulfonyl chlorides are generally corrosive and can cause burns to skin and eyes. They are also harmful if inhaled or swallowed. Proper protective measures should be taken when handling this compound .

Properties

IUPAC Name

4-(1,3-dioxolan-2-yl)-2-fluorobenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO4S/c10-16(12,13)8-2-1-6(5-7(8)11)9-14-3-4-15-9/h1-2,5,9H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRCHEAGTLBQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=C(C=C2)S(=O)(=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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